molecular formula C21H24N2O6 B11003346 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

Cat. No.: B11003346
M. Wt: 400.4 g/mol
InChI Key: VFBLGLOTOHTVFL-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Functionalization: The indole core is then functionalized with methoxy groups at positions 4 and 7, and a methyl group at position 1.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the functionalized indole with 3,4,5-trimethoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the trimethoxyphenyl group.

    1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Lacks the methoxy groups at positions 4 and 7.

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the methyl and trimethoxyphenyl groups.

Uniqueness

4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide

InChI

InChI=1S/C21H24N2O6/c1-23-14(11-13-15(25-2)7-8-16(26-3)19(13)23)21(24)22-12-9-17(27-4)20(29-6)18(10-12)28-5/h7-11H,1-6H3,(H,22,24)

InChI Key

VFBLGLOTOHTVFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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